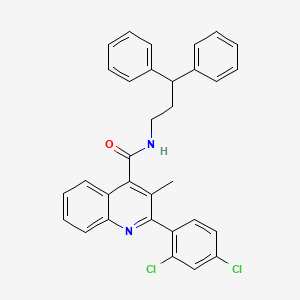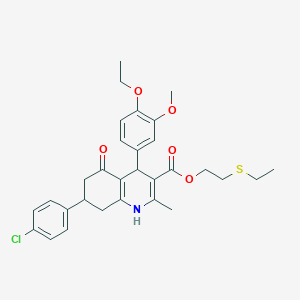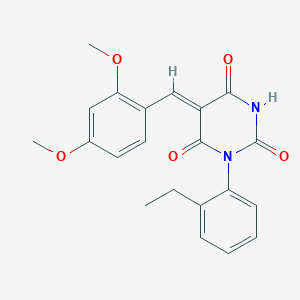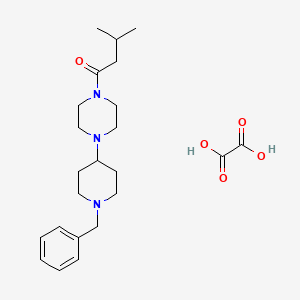
2-(2,4-dichlorophenyl)-N-(3,3-diphenylpropyl)-3-methyl-4-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenyl)-N-(3,3-diphenylpropyl)-3-methyl-4-quinolinecarboxamide, also known as DPCPX, is a potent and selective antagonist of adenosine A1 receptors. It is widely used in scientific research to study the role of adenosine A1 receptors in various physiological and pathological processes.
作用機序
2-(2,4-dichlorophenyl)-N-(3,3-diphenylpropyl)-3-methyl-4-quinolinecarboxamide is a competitive antagonist of adenosine A1 receptors. It binds to the receptor and prevents adenosine from binding, thereby blocking the downstream signaling pathways. Adenosine A1 receptors are coupled to G proteins, and their activation leads to the inhibition of adenylyl cyclase and the activation of potassium channels. By blocking the adenosine A1 receptor, this compound can increase the activity of adenylyl cyclase and decrease the activity of potassium channels.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In the cardiovascular system, this compound can increase heart rate, blood pressure, and contractility. In the central nervous system, this compound can increase neuronal activity and promote wakefulness. In the immune system, this compound can decrease inflammation and cytokine production.
実験室実験の利点と制限
2-(2,4-dichlorophenyl)-N-(3,3-diphenylpropyl)-3-methyl-4-quinolinecarboxamide has several advantages for lab experiments. It is a potent and selective antagonist of adenosine A1 receptors, which allows for precise manipulation of the receptor. It is also relatively stable and easy to handle. However, this compound has some limitations as well. It has low solubility in water, which can make it difficult to use in some experiments. It also has a relatively short half-life, which can limit its duration of action.
将来の方向性
There are several future directions for research on 2-(2,4-dichlorophenyl)-N-(3,3-diphenylpropyl)-3-methyl-4-quinolinecarboxamide. One direction is to study its effects on different tissues and organs. Another direction is to investigate its potential therapeutic applications, such as in cardiovascular disease, neurodegenerative diseases, and cancer. Additionally, new analogs of this compound could be synthesized and tested for their potency and selectivity.
合成法
The synthesis of 2-(2,4-dichlorophenyl)-N-(3,3-diphenylpropyl)-3-methyl-4-quinolinecarboxamide involves several steps, starting from 2,4-dichlorophenylacetonitrile and 3,3-diphenylpropylamine. The intermediate product is then reacted with 3-methyl-4-quinolinecarboxylic acid to obtain this compound. The purity of this compound can be improved by recrystallization.
科学的研究の応用
2-(2,4-dichlorophenyl)-N-(3,3-diphenylpropyl)-3-methyl-4-quinolinecarboxamide is widely used in scientific research to study the role of adenosine A1 receptors in various physiological and pathological processes. Adenosine A1 receptors are involved in the regulation of cardiovascular function, neuronal activity, and inflammation. This compound can be used to block the adenosine A1 receptor and study its effects on these processes.
特性
IUPAC Name |
2-(2,4-dichlorophenyl)-N-(3,3-diphenylpropyl)-3-methylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26Cl2N2O/c1-21-30(27-14-8-9-15-29(27)36-31(21)26-17-16-24(33)20-28(26)34)32(37)35-19-18-25(22-10-4-2-5-11-22)23-12-6-3-7-13-23/h2-17,20,25H,18-19H2,1H3,(H,35,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVESUFRQUWJBEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=C(C=C(C=C3)Cl)Cl)C(=O)NCCC(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[4-(mesityloxy)butyl]-1H-imidazole hydrochloride](/img/structure/B4949545.png)
![2,6-di-tert-butyl-4-{[methyl(2-phenylethyl)amino]methyl}phenol](/img/structure/B4949546.png)
![1-(4-bromophenyl)-5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4949548.png)

![4-{5-[(cyanomethyl)thio]-1H-tetrazol-1-yl}benzamide](/img/structure/B4949552.png)

![5-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]methyl}-3-(1-methyl-1H-imidazol-4-yl)-1,2,4-oxadiazole](/img/structure/B4949562.png)
![3-[(4-methoxyphenyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B4949574.png)

![N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4949603.png)
![N-(4-methoxybenzyl)-N-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4949617.png)
![5-(4-isobutoxybenzyl)-2-{[3-(4-morpholinyl)propyl]amino}-4,6-pyrimidinediol](/img/structure/B4949618.png)
![1-[(5-ethyl-3-thienyl)carbonyl]piperidine](/img/structure/B4949625.png)
![5-phenyl-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4949637.png)
